4,5-dihydro-1,5-diphenyl-1h-1,2,3-triazole
Overview
Description
4,5-dihydro-1,5-diphenyl-1h-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-dihydro-1,5-diphenyl-1h-1,2,3-triazole can be synthesized through several methods. One common approach involves the cyclization of hydrazones with phenylhydrazine under acidic conditions. The reaction typically proceeds as follows:
Formation of Hydrazone: An aldehyde or ketone reacts with phenylhydrazine to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the triazole ring.
The reaction conditions often include refluxing the reaction mixture in a suitable solvent, such as ethanol or acetic acid, for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of 1,5-diphenyl-4,5-dihydrotriazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4,5-dihydro-1,5-diphenyl-1h-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrotriazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce dihydrotriazole derivatives. Substitution reactions can introduce various functional groups onto the phenyl rings or the triazole ring.
Scientific Research Applications
4,5-dihydro-1,5-diphenyl-1h-1,2,3-triazole has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1,5-diphenyl-4,5-dihydrotriazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes or disruption of microbial cell membranes. In anticancer research, the compound may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another triazole derivative with different substitution patterns.
1,2,4-Triazole: A triazole isomer with distinct chemical properties.
4,5-Diphenylimidazole: A structurally similar compound with an imidazole ring instead of a triazole ring.
Uniqueness
4,5-dihydro-1,5-diphenyl-1h-1,2,3-triazole is unique due to its specific substitution pattern and the presence of two phenyl groups
Properties
IUPAC Name |
1,5-diphenyl-4,5-dihydrotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-3-7-12(8-4-1)14-11-15-16-17(14)13-9-5-2-6-10-13/h1-10,14H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXXZJVKGCPEGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80908979 | |
Record name | 1,5-Diphenyl-4,5-dihydro-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80908979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10445-22-4 | |
Record name | delta(sup 2)-1,2,3-Triazoline, 1,5-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010445224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Diphenyl-4,5-dihydro-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80908979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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